molecular formula C9H8BrFO2 B13544885 2-(4-Bromo-3-fluorophenyl)propanoicacid

2-(4-Bromo-3-fluorophenyl)propanoicacid

Cat. No.: B13544885
M. Wt: 247.06 g/mol
InChI Key: XQPCSUQAODFLRM-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetic acid, and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 2-(4-bromo-3-fluorophenyl)propanoic acid may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen, yielding a less substituted phenylpropanoic acid.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-fluorobenzoic acid or 4-bromo-3-fluorobenzaldehyde.

    Reduction: Formation of 2-phenylpropanoic acid.

    Substitution: Formation of 2-(4-methoxy-3-fluorophenyl)propanoic acid or 2-(4-cyano-3-fluorophenyl)propanoic acid.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-bromo-3-fluorophenyl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-fluorophenyl)propanoic acid
  • 2-Bromo-3-(4-fluorophenyl)propanoic acid
  • 4-Bromo-3-fluorobenzoic acid

Uniqueness

2-(4-Bromo-3-fluorophenyl)propanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and fluorine can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)

InChI Key

XQPCSUQAODFLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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